2-Bromo-N-butyl-4-nitroaniline

Overview

Description

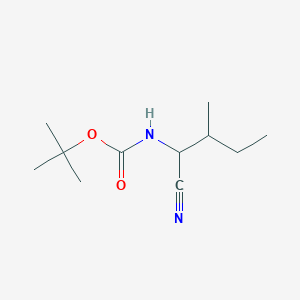

2-Bromo-N-butyl-4-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O2 . It has a molecular weight of 273.13 .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination . A specific synthesis process for N-butyl-4-nitroaniline involves a slow solvent evaporation method .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.13 . Other specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications

Phase Equilibria and Thermodynamics

The study of phase diagrams and thermodynamics of systems involving compounds similar to 2-Bromo-N-butyl-4-nitroaniline, such as urea–4-bromo-2-nitroaniline systems, provides insights into their miscibility, solid solution formation, and thermal properties. Research has shown a large miscibility gap and the formation of eutectic and monotectic compositions, with detailed analysis of thermodynamic parameters, interfacial energy, and microstructural effects on morphological changes (Reddi et al., 2012) Phase equilibria, crystallization, thermal and microstructural studies on organic monotectic analog of nonmetal–nonmetal system; urea–4-bromo-2-nitroaniline.

Green Chemistry and Catalysis

Green synthesis methods have been explored using similar nitroaniline derivatives, focusing on environmentally friendly processes, such as the mechanochemical green grinding method for synthesizing Schiff base compounds. These methods offer a sustainable approach to chemical synthesis, showing potential for applications in medicinal and agricultural fields due to their inhibitory activities and minimal environmental impact (Zulfiqar et al., 2020) Green synthesis, urease inhibitory activity and antioxidant potential of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base.

Molecular Structure and Spectroscopy

Investigations into the molecular structure, spectroscopy, and electric properties of compounds akin to this compound, such as 2,4-dinitrodiphenylamine and related derivatives, have been conducted. These studies utilize DFT calculations and various spectroscopic techniques to understand the molecular geometries, vibrational modes, and electronic transitions, contributing to the theoretical framework for designing materials with desired optical and electronic properties (Hernández-Paredes et al., 2015) Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline.

Environmental Remediation

Studies on the anaerobic degradation of nitroaromatic compounds similar to this compound by microbial strains highlight the potential of bioremediation in treating environmental contaminants. These studies demonstrate the ability of certain microbes to utilize nitroaromatic compounds as carbon and nitrogen sources under anaerobic conditions, offering a biological approach to detoxifying polluted environments (Duc, 2019) Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9.

Novel Synthesis Methods

Research into novel synthesis methods for producing derivatives of nitroaniline compounds demonstrates the continuous development of efficient and scalable chemical processes. These methods, including the use of bromide–bromate salts in aqueous acidic media, contribute to advancements in the synthesis of intermediates for dyes and other industrial applications (Pappula & Adimurthy, 2016) Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.

Mechanism of Action

Target of Action

It’s known that nitroaniline compounds often interact with various enzymes and proteins within the body .

Mode of Action

It’s known that nitroaniline compounds can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The sequence of these reactions is crucial for the final product .

Biochemical Pathways

The compound’s nitro group is known to play a significant role in its biochemical interactions .

Pharmacokinetics

Safety data sheets (sds) for similar compounds can provide some insights into potential pharmacokinetic properties .

Result of Action

It’s known that nitroaniline compounds can have various effects depending on their specific structures and the biochemical pathways they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-butyl-4-nitroaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .

Properties

IUPAC Name |

2-bromo-N-butyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKLIBMSIJFKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B3085475.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)